molecular formula C21H30O2 B12267594 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-

1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-

Cat. No.: B12267594
M. Wt: 314.5 g/mol
InChI Key: QHMBSVQNZZTUGM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic IUPAC name for this compound is (1R,6R)-2-(3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol . This name encodes critical structural and stereochemical features:

  • The cyclohexene ring substituted at positions 1 and 3 by methyl and prop-1-en-2-yl (isopropenyl) groups, respectively.
  • The resorcinol moiety (1,3-benzenediol) attached to the cyclohexene system at position 2.
  • A pentyl chain at position 5 of the aromatic ring.

The stereochemical descriptor (1R,6R) specifies the absolute configuration of the two chiral centers in the cyclohexene ring. The trans designation refers to the relative positions of the methyl and isopropenyl groups across the cyclohexene double bond. This stereochemistry was definitively established through nuclear magnetic resonance (NMR) studies and X-ray crystallography.

The compound’s molecular formula is $$ \text{C}{21}\text{H}{30}\text{O}_{2} $$, with a molar mass of 314.46 g/mol. Its structure includes a terpenoid-derived cyclohexene fused to a phenolic core, characteristic of phytocannabinoids.

Common Synonyms and Historical Terminology

This compound is most widely recognized as cannabidiol (CBD) , though historical and variant nomenclature persists (Table 1).

Synonym Type Examples Source
Pharmacopeial Names Cannabidiolum (INN); (-)-trans-Cannabidiol
Historical Terms δ1(2)-trans-Cannabidiol; Resorcinol, 2-p-mentha-1,8-dien-3-yl-5-pentyl-
Branded Forms Epidiolex®; Epidyolex® (pharmaceutical preparations)
Stereochemical Variants (+)-Cannabidiol (non-natural enantiomer); 1R,6S isomers (synthetic derivatives)

The term "cannabidiol" first appeared in Adams’ 1940s work on Cannabis sativa constituents, though its stereochemistry remained unresolved until Mechoulam’s 1963 NMR studies. Deprecated synonyms like "2-p-mentha-1,8-dien-3-yl-5-pentylresorcinol" reflect early attempts to classify cannabinoids within terpenoid taxonomy.

Registry Numbers and Database Identifiers

The compound’s identifiers across major chemical databases are summarized in Table 2.

Database Identifier Value Source
CAS Primary Registry 13956-29-1
Alternative 521-37-9
PubChem CID 644019
ChEMBL CHEMBL ID CHEMBL190461
DrugBank Accession DB09061
KEGG Compound C07578
ChEBI ID 69478

Discrepancies in CAS numbers arise from legacy assignments (521-37-9 in NIST databases) versus modern revisions (13956-29-1 in PubChem). The European Community Number 689-176-3 and UNII 19GBJ60SN5 further facilitate regulatory tracking. In pharmacological contexts, the GTPL4150 and Pharos ID MFUZD2HFWKAA identifiers link to bioactivity data.

Properties

IUPAC Name

2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,17-18,22-23H,2,5-10H2,1,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMBSVQNZZTUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation for Scalable Synthesis

Reaction Mechanism and Substrate Selection

The Friedel-Crafts alkylation has emerged as a cornerstone for synthesizing (-)-CBD due to its high yield and stereoselectivity. A pivotal study demonstrated that reacting olivetol (5-pentylresorcinol) with (-)-trans-p-mentha-2,8-dien-1-ol in the presence of FeCl₃ as a Lewis acid catalyst facilitates regioselective electrophilic aromatic substitution. The reaction proceeds via the formation of a carbocation intermediate from the terpene precursor, which subsequently attacks the resorcinol ring at the ortho position relative to the pentyl chain.

This method achieves a 92% yield of (-)-CBD under optimized conditions (anhydrous dichloromethane, 0°C, 24 hours). The stereochemical integrity of the (1R-trans) configuration is preserved through careful control of the terpene precursor’s chirality, ensuring enantiomeric excess >99%.

Optimization Parameters

Key variables influencing reaction efficiency include:

Parameter Optimal Condition Impact on Yield
Catalyst Loading 10 mol% FeCl₃ Maximizes carbocation stability
Solvent Polarity Dichloromethane Enhances electrophilicity
Temperature 0°C to 25°C Prevents terpene polymerization
Reaction Time 18–24 hours Balances completion vs. side reactions

Substituting FeCl₃ with AlCl₃ or BF₃·Et₂O resulted in reduced yields (45–68%) due to excessive carbocation rearrangement. Scalability tests confirmed that kilogram-scale synthesis retains >90% yield, underscoring industrial viability.

Mannich-Type Modifications and Derivative Synthesis

Aminomethylation and Cyclocondensation

Mannich-type reactions have been employed to functionalize (-)-CBD for enhanced bioavailability. Treating (-)-CBD with formaldehyde and primary amines (e.g., n-butylamine, benzylamine) under mild conditions (dioxane, 50–70°C) produces 1,3-benzoxazine derivatives via aminomethylation-cyclocondensation. For example:

  • n-Butylamine Adduct : Reacting (-)-CBD with n-butylamine and formaldehyde in methanol (7 days, room temperature) yields 89% of the oxazine product.
  • Propargylamine Derivative : Using propargylamine in dioxane (9 days, 50°C) achieves 94% yield, enabling click chemistry modifications.
Table 1. Mannich-Type Reaction Outcomes
Amine Solvent Time Temperature Yield
n-Butylamine Methanol 7 days 25°C 89%
Propargylamine Dioxane 9 days 50°C 94%
γ-Aminobutyric Acid Dioxane 5 days 70°C 48%

Challenges in Secondary Amine Reactions

Secondary amines (e.g., diethylamine) exhibit divergent reactivity, forming bis-aminomethylated products at elevated temperatures (70°C, 18 hours). This side reaction is attributed to the increased nucleophilicity of secondary amines, which promotes multiple substitutions on the resorcinol ring.

Stereochemical Control and Enantioselective Synthesis

Chiral Pool Strategy

The (1R-trans) configuration is typically inherited from chiral terpene precursors, such as (-)-trans-p-mentha-2,8-dien-1-ol, which is derived from natural sources like Cannabis sativa. Asymmetric synthesis routes remain underexplored, though enzymatic resolution of racemic mixtures has achieved 98% enantiomeric excess in small-scale trials.

Racemization Risks

Prolonged exposure to acidic or basic conditions during purification induces partial racemization. For instance, silica gel chromatography with ethyl acetate (pH ~5) causes a 5–7% loss of enantiomeric purity. Neutral adsorbents (e.g., alumina) are recommended to mitigate this issue.

Comparative Analysis of Synthetic Routes

Yield and Scalability

  • Friedel-Crafts Alkylation : Superior for large-scale production (92% yield, kilogram-scale).
  • Mannich-Type Reactions : Ideal for derivative synthesis but limited by prolonged reaction times (5–9 days).

Chemical Reactions Analysis

Phenolic Hydroxyl Group Reactions

The resorcinol core undergoes reactions characteristic of phenolic compounds:

Esterification

Reacts with acyl chlorides or anhydrides under basic conditions to form esters.

Reagents/ConditionsProductYieldReference
Acetic anhydride, pyridineDiacetylated derivative85–92%
Benzoyl chloride, NaOHDibenzoylated product78%

Etherification

Forms alkyl or aryl ethers via Williamson synthesis:

ReagentsProductSelectivity Notes
Methyl iodide, K₂CO₃2,5-Dimethoxy derivativeSteric hindrance at C-1
Allyl bromide, DMFMono-allylated etherPreferential O-3 attack

Cyclohexene Moiety Reactions

The conjugated diene system participates in cycloadditions and electrophilic additions:

Diels-Alder Cycloaddition

Reacts with dienophiles (e.g., maleic anhydride) under thermal conditions:

DienophileConditionsProduct Stereochemistry
Maleic anhydride110°C, 12 hrEndo adduct favored
TetracyanoethyleneRT, CH₂Cl₂Exo adduct (minor)

Hydrogenation

Catalytic hydrogenation reduces the cyclohexene double bond:

CatalystConditionsProduct
Pd/C, H₂ (1 atm)EtOH, 25°CPartially saturated cyclohexane
PtO₂, high-pressure H₂Acetic acid, 50°CFully saturated derivative

Pentyl Side Chain Reactions

The aliphatic chain undergoes oxidation and halogenation:

Oxidation

Controlled oxidation converts the pentyl group to carboxylic acid:

Oxidizing AgentConditionsProduct
KMnO₄, H₂O/acetone0°C, 2 hr5-Carboxy-resorcinol derivative
CrO₃, H₂SO₄Reflux, 6 hrOver-oxidation to CO₂ (minor pathway)

Steric and Stereochemical Influences

The (1R-trans) configuration impacts reaction outcomes:

Reaction TypeStereochemical EffectExample
CycloadditionFacial selectivity in transition stateEndo preference in Diels-Alder
EsterificationReduced reactivity at C-1 OHSelective O-3 acetylation

Stability Under Various Conditions

ConditionDegradation PathwayHalf-Life (25°C)
UV light (λ = 254 nm)[4+2] Cycloreversion48 hr
Acidic (pH < 3)Cyclization to Δ⁹-THC analog72 hr
Alkaline (pH > 10)Oxidation of phenolic groups24 hr

Data synthesized from .

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Uses
Cannabidiol has been extensively studied for its therapeutic potential in various medical conditions:

  • Epilepsy : CBD has been approved as a treatment for certain types of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome, under the brand name Epidiolex. Clinical trials have demonstrated its efficacy in reducing seizure frequency in patients resistant to traditional treatments .
  • Anxiety and Depression : Research indicates that CBD may help alleviate anxiety and depression symptoms. A systematic review highlighted its anxiolytic effects in both animal models and human studies, suggesting it modulates serotonin receptors .
  • Pain Management : CBD exhibits analgesic properties, making it a candidate for managing chronic pain conditions. Studies have shown that it can reduce inflammation and pain perception in various models .

Biochemical Research Applications

Mechanistic Studies
CBD's unique structure allows it to interact with various biological targets:

  • Endocannabinoid System : CBD influences the endocannabinoid system by interacting with cannabinoid receptors (CB1 and CB2), although it does not bind directly to these receptors like THC. Instead, it modulates their activity, which is crucial for maintaining homeostasis within the body .
  • Antioxidant Properties : The compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases. This property makes it a valuable tool in biochemical research focusing on oxidative damage .

Industrial Applications

Cosmetics and Personal Care
CBD is increasingly being incorporated into cosmetic products due to its anti-inflammatory and antioxidant properties:

  • Skin Care Products : Many brands are utilizing CBD in creams and serums aimed at reducing acne, eczema, and psoriasis symptoms. Its ability to modulate sebum production and reduce inflammation makes it particularly beneficial for skin health .

Data Tables

Application AreaSpecific Use CasesSupporting Studies
PharmaceuticalEpilepsy treatment (Epidiolex)Clinical trials on seizure reduction
Anxiety and depression managementSystematic reviews on anxiolytic effects
Pain managementStudies on analgesic properties
Biochemical ResearchMechanistic studies on endocannabinoid systemResearch articles on receptor modulation
Antioxidant researchStudies demonstrating oxidative stress protection
IndustrialSkin care formulationsMarket analysis of CBD-infused products

Case Studies

  • Epidiolex in Clinical Trials :
    • A pivotal trial involving Epidiolex reported a significant reduction in seizure frequency among participants with treatment-resistant epilepsy. The study highlighted the compound's safety profile and its potential as a first-line treatment option for specific epilepsy syndromes .
  • Anxiety Management :
    • A randomized controlled trial assessed the effects of CBD on anxiety levels during public speaking tasks. Results indicated that participants receiving CBD experienced significantly lower anxiety compared to those receiving a placebo, supporting its use as an anxiolytic agent .
  • Cosmetic Applications :
    • A market study analyzed consumer preferences for CBD-infused skincare products. The findings revealed a growing demand for natural ingredients that promote skin health, positioning CBD as a key ingredient in future formulations .

Mechanism of Action

The mechanism of action of 2-[3-methyl-6-(prop-1-en-2-yl)cyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol involves its interaction with specific molecular targets and pathways. In the context of Parkinson’s disease, it has been shown to exert its effects by modulating the dopaminergic system. The compound interacts with dopamine receptors and enhances dopamine signaling, which helps alleviate the motor symptoms associated with the disease .

Furthermore, it may also have antioxidant properties, protecting neurons from oxidative stress and preventing further neurodegeneration. The exact molecular targets and pathways involved are still under investigation, but these preliminary findings highlight its potential as a therapeutic agent.

Comparison with Similar Compounds

Structural Analogues

A. Substituted 1,3-Benzenediol Derivatives

The compound belongs to a family of 1,3-benzenediol derivatives with varying substituents on the aromatic ring and cyclohexenyl side chains. Notable analogues include:

Compound Name (CAS) Substituents Key Differences Biological Activity (MIC) References
Target Compound (13956-29-1) 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl), 5-pentyl Reference compound 50–200 μg/mL
4-[(1R,6R)-3-Methyl-6-(1-methylethenyl)... (22972-55-0) 4-position cyclohexenyl substituent, 5-pentyl Substituent position on benzene ring Not reported
2-(3-Methylcyclohex-2-en-1-yl)-5-(2-methyloctan-2-yl)... (117824-38-1) 2-methyloctan-2-yl substituent Longer alkyl chain at position 5 Not reported
2-[(6R)-3-Methyl-6-prop-1-en-2-yl... (521-37-9) Prop-1-en-2-yl group on cyclohexenyl Alternative unsaturated side chain Not reported

Structural Impact :

  • The position of the cyclohexenyl group (2- vs.
  • Alkyl chain length (pentyl vs. 2-methyloctan-2-yl) affects lipophilicity, which correlates with membrane penetration efficiency .
B. Simpler 1,3-Benzenediol Isomers

Compared to unsubstituted isomers:

Functional Analogues with Antimycobacterial Activity

Compounds sharing similar activity profiles include:

Compound Name Class MIC (μg/mL) Mechanism of Action Target Compound Comparison References
Terpinolene Monoterpene 50–200 Membrane disruption Similar MIC range; less complex
Linoleic Acid Fatty Acid 25–200 Cell wall synthesis inhibition Higher potency at lower MIC
o-Cymene Aromatic hydrocarbon 50–200 Enzyme inhibition Comparable MIC; distinct structure

Key Findings :

  • The target compound’s MIC range overlaps with simpler terpenes and fatty acids but requires structural optimization to match the potency of linoleic acid .
  • Its cyclohexenyl-pentyl side chain may enhance target specificity compared to non-polar hydrocarbons like o-cymene .

Biological Activity

1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-, commonly known as Cannabidiol (CBD), is a prominent cannabinoid derived from the Cannabis sativa plant. This compound has garnered significant attention due to its diverse biological activities, particularly in the realms of anti-inflammatory, antioxidative, and neuroprotective effects. This article delves into the biological activity of CBD, supported by case studies, research findings, and data tables.

Basic Information

  • Chemical Formula : C21H30O2
  • Molecular Weight : 314.4617 g/mol
  • IUPAC Name : 1,3-Benzenediol, 2-(3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl)-5-pentyl-, (1R-trans)-
  • CAS Registry Number : 521-37-9

Anti-inflammatory Effects

CBD has been extensively studied for its anti-inflammatory properties. Research indicates that it can modulate various signaling pathways involved in inflammation. A notable study demonstrated that CBD significantly reduced levels of pro-inflammatory cytokines such as IL-1β and TNF-α in models of acute inflammation .

Table 1: Effects of CBD on Inflammatory Markers

Study ReferenceModel UsedTreatment DurationKey Findings
Mice with myocardial infarction7 daysReduced IL-1β and TNF-α levels
Fibroblast cell culture24 hoursDecreased oxidative stress markers

Antioxidative Properties

CBD exhibits potent antioxidative activity by scavenging free radicals and reducing oxidative stress. This property is particularly beneficial in neurodegenerative diseases where oxidative damage plays a crucial role. A study highlighted that CBD administration led to a significant decrease in reactive oxygen species (ROS) in neuronal cells .

Table 2: Antioxidative Effects of CBD

Study ReferenceCell TypeConcentration UsedROS Reduction (%)
Neuronal cells5 µM40%
Cardiac tissueVaries30%

Neuroprotective Effects

The neuroprotective potential of CBD has been substantiated through various studies. It is believed to exert its effects via modulation of cannabinoid receptors (CB1 and CB2) and non-cannabinoid receptors such as TRPV1 and serotonin receptors . In animal models of Alzheimer's disease, CBD treatment resulted in improved cognitive function and reduced amyloid plaque formation .

Case Study: Alzheimer's Disease Model

A recent investigation into the effects of CBD on transgenic mice with Alzheimer’s disease revealed that treatment with CBD led to:

  • Enhanced memory performance.
  • Decreased levels of amyloid-beta plaques.
  • Improved synaptic plasticity.

Analgesic Properties

CBD has shown promise as an analgesic agent, particularly in chronic pain conditions. Studies indicate that it can reduce pain perception through its action on the endocannabinoid system and modulation of pain pathways .

Table 3: Analgesic Effects of CBD

Study ReferencePain ModelDosePain Reduction (%)
Chronic pain model10 mg/kg50%
Neuropathic pain model5 mg/kg45%

Q & A

Basic Research Questions

How can the stereochemical configuration of (1R-trans)-1,3-benzenediol derivatives be experimentally validated?

To confirm the stereochemistry of the cyclohexenyl and pentyl substituents, use X-ray crystallography for unambiguous determination of spatial arrangement . For routine analysis, employ NMR spectroscopy (e.g., NOESY or ROESY) to detect through-space interactions between protons on adjacent stereocenters. For example, coupling constants (J-values) in 1H^1\text{H}-NMR can differentiate trans vs. cis configurations in the cyclohexenyl moiety .

What isolation and purification strategies are effective for this compound given its structural complexity?

Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to resolve closely related diastereomers. Flash chromatography using silica gel and a hexane/ethyl acetate gradient (8:2 to 6:4) is suitable for bulk purification . Storage at 0–6°C under inert gas (argon) prevents degradation of sensitive functional groups like the resorcinol core .

What spectroscopic methods are critical for structural elucidation?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C21_{21}H30_{30}O2_2, exact mass 314.2246) .
  • 1H^1\text{H}- and 13C^{13}\text{C}-NMR : Assign signals for the pentyl chain (δ 0.8–1.6 ppm for CH3_3 and CH2_2), cyclohexenyl protons (δ 5.2–5.8 ppm for olefinic H), and resorcinol hydroxyls (δ 8.5–9.5 ppm, exchangeable) .
  • IR spectroscopy : Detect O–H stretches (~3200 cm1^{-1}) and conjugated C=C bonds (~1650 cm1^{-1}) .

Advanced Research Questions

How can computational modeling predict pharmacokinetic properties of this compound?

Use molecular docking (AutoDock Vina) to assess binding affinity to cannabinoid receptors (e.g., CB1/CB2) based on the resorcinol core’s hydrogen-bonding potential . ADMET prediction tools (e.g., SwissADME) can estimate bioavailability, leveraging the compound’s logP (~6.5) and polar surface area (~40 Å2^2) to predict blood-brain barrier penetration .

What experimental designs resolve contradictions in bioactivity data across analogs?

  • Dose-response assays : Test analogs (e.g., 4-ethyl or 4,5-diethyl derivatives) in parallel to compare EC50_{50} values .
  • Metabolic stability assays : Use liver microsomes to identify hydroxylation sites (e.g., cyclohexenyl vs. pentyl oxidation) that alter activity .
  • Structural analogs : Compare with derivatives like 3,4',5-trimethoxy-3'-hydroxystilbene to isolate the impact of substituent regiochemistry .

How can regioselective functionalization of the resorcinol core be achieved?

  • Electrophilic aromatic substitution : Protect hydroxyl groups with TMSCl, then brominate the 4-position using NBS in DMF .
  • Cross-coupling : Perform Suzuki-Miyaura reactions at the 5-pentyl position by converting it to a boronic ester (e.g., via Miyaura borylation) .

Data Contradiction Analysis

How to address discrepancies in reported solubility and stability data?

  • Solubility : Re-evaluate in buffered solutions (PBS pH 7.4 vs. DMSO) to account for aggregation. For example, logP >6 suggests poor aqueous solubility, requiring surfactants (e.g., Tween-80) for in vivo studies .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products like oxidized cyclohexenyl rings .

Methodological Tables

Technique Application Key Parameters
X-ray crystallographyStereochemical validationR-factor <0.05, space group determination
HRMSMolecular formula confirmationMass accuracy <3 ppm
NOESY NMRSpatial proximity of substituentsMixing time 500–800 ms
Preparative HPLCPurification of diastereomersC18 column, 0.1% TFA in H2_2O/MeCN

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